

Synthesis and Characterization of 3,5-Dimethyloctane: A Technical Guide

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Compound of Interest

Compound Name: 3,5-Dimethyloctane

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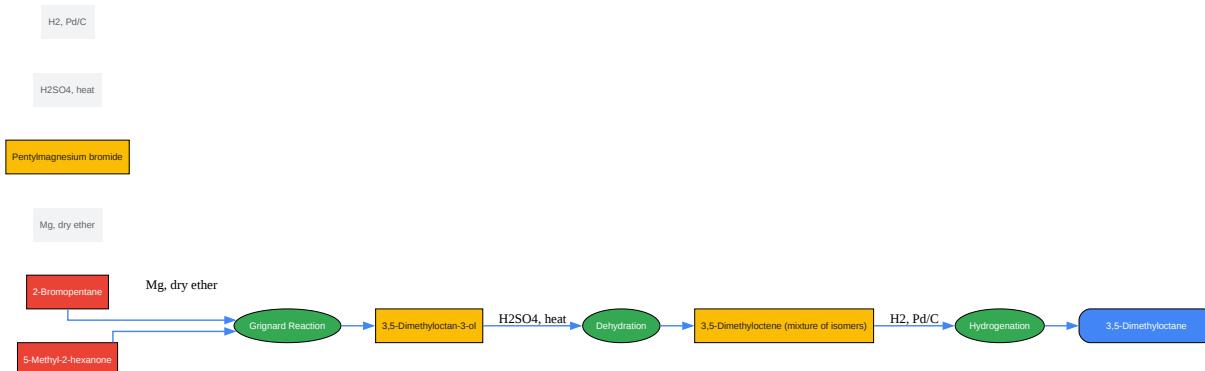
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of **3,5-dimethyloctane**, a branched alkane with potential applications in various fields of chemical research and development. This document details a feasible synthetic route, complete with experimental protocols, and presents a thorough characterization of the target molecule using modern analytical techniques.

Synthesis of 3,5-Dimethyloctane

A plausible and efficient three-step synthesis of **3,5-dimethyloctane** has been designed, commencing with readily available starting materials. The synthetic pathway involves a Grignard reaction to form the carbon skeleton, followed by dehydration to introduce a double bond, and subsequent hydrogenation to yield the saturated alkane.

Synthetic Pathway



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Caption: Synthetic pathway for **3,5-dimethyloctane**.

Experimental Protocols

Step 1: Synthesis of 3,5-Dimethyloctan-3-ol via Grignard Reaction

This procedure is adapted from standard Grignard reaction protocols.[\[1\]](#)

- Preparation of Grignard Reagent: In a flame-dried 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel, place magnesium turnings (1.1 equivalents). The apparatus is maintained under a dry, inert atmosphere (e.g., nitrogen or argon). A solution of 2-bromopentane (1.0 equivalent) in

anhydrous diethyl ether is added dropwise through the dropping funnel to initiate the reaction. The reaction mixture is stirred and gently warmed to maintain a steady reflux. After the addition is complete, the mixture is refluxed for an additional 30 minutes to ensure complete formation of the Grignard reagent, pentylmagnesium bromide.

- Reaction with Ketone: The Grignard reagent solution is cooled in an ice bath. A solution of 5-methyl-2-hexanone (1.0 equivalent) in anhydrous diethyl ether is added dropwise from the dropping funnel with vigorous stirring. After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional hour.
- Work-up: The reaction is quenched by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride. The resulting mixture is transferred to a separatory funnel, and the organic layer is separated. The aqueous layer is extracted twice with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield crude 3,5-dimethyloctan-3-ol.

Step 2: Dehydration of 3,5-Dimethyloctan-3-ol

This procedure is based on the acid-catalyzed dehydration of tertiary alcohols.[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)[\[6\]](#)

- Reaction Setup: The crude 3,5-dimethyloctan-3-ol is placed in a round-bottom flask. A catalytic amount of a strong acid, such as concentrated sulfuric acid or phosphoric acid, is added. The flask is fitted with a distillation apparatus.
- Dehydration and Distillation: The mixture is heated to a temperature sufficient to cause dehydration and distill the resulting alkene product, a mixture of 3,5-dimethyloctene isomers. The collection of the distillate as it forms drives the equilibrium towards the product.
- Purification: The collected distillate is washed with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a wash with brine. The organic layer is then dried over a suitable drying agent (e.g., anhydrous sodium sulfate) and purified by fractional distillation to isolate the 3,5-dimethyloctene isomers.

Step 3: Hydrogenation of 3,5-Dimethyloctene

This protocol follows standard procedures for catalytic hydrogenation.[\[7\]](#)[\[8\]](#)[\[9\]](#)[\[10\]](#)[\[11\]](#)

- Catalyst and Substrate: A reaction flask is charged with the mixture of 3,5-dimethyloctene isomers and a suitable solvent, such as ethanol or ethyl acetate. A catalytic amount of 10% palladium on carbon (Pd/C) is carefully added.
- Hydrogenation: The flask is connected to a hydrogen source (e.g., a hydrogen-filled balloon or a hydrogenation apparatus). The air in the flask is replaced with hydrogen by evacuating and refilling the system several times. The reaction mixture is stirred vigorously under a hydrogen atmosphere at room temperature until the reaction is complete (monitored by TLC or GC).
- Work-up: Upon completion, the reaction mixture is carefully filtered through a pad of Celite to remove the palladium catalyst. The filtrate is concentrated under reduced pressure to yield the crude **3,5-dimethyloctane**.
- Final Purification: The crude product is purified by fractional distillation to obtain pure **3,5-dimethyloctane**.

Characterization of 3,5-Dimethyloctane

The identity and purity of the synthesized **3,5-dimethyloctane** are confirmed through a combination of physical property measurements and spectroscopic analysis.

Physical and Chemical Properties

| Property | Value | Reference |
|-------------------|-----------------------------------|-----------|
| Molecular Formula | C ₁₀ H ₂₂ | [2][12] |
| Molecular Weight | 142.28 g/mol | [2][12] |
| CAS Number | 15869-93-9 | [2][12] |
| Appearance | Colorless liquid | [2] |
| Boiling Point | ~159-161 °C | [13] |
| Density | ~0.742 g/cm ³ at 20 °C | |
| Refractive Index | ~1.416 at 20 °C | |

Spectroscopic Data

2.2.1. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS analysis is employed to determine the purity of the synthesized **3,5-dimethyloctane** and to confirm its molecular weight and fragmentation pattern.

| Parameter | Value | Reference |
|---------------------------|----------------------------------|---|
| Molecular Ion (M^+) | m/z 142 | [10] |
| Major Fragment Ions (m/z) | | |
| 113 | $[M-C_2H_5]^+$ | [14] [15] [16] [17] |
| 99 | $[M-C_3H_7]^+$ | [14] [15] [16] [17] |
| 85 | $[M-C_4H_9]^+$ | [14] [15] [16] [17] |
| 71 | $[M-C_5H_{11}]^+$ | [14] [15] [16] [17] |
| 57 | $[C_4H_9]^+$ (tert-Butyl cation) | [14] [15] [16] [17] |
| 43 | $[C_3H_7]^+$ (Isopropyl cation) | [14] [15] [16] [17] |

2.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

1H and ^{13}C NMR spectroscopy are used to elucidate the structure of **3,5-dimethyloctane** by identifying the different proton and carbon environments within the molecule.

1H NMR (Proton NMR) Data (Predicted, in $CDCl_3$)

| Chemical Shift (δ , ppm) | Multiplicity | Integration | Assignment |
|----------------------------------|--------------|-------------|---------------------------|
| ~0.85-0.95 | m | 9H | -CH ₃ groups |
| ~1.10-1.40 | m | 10H | -CH ₂ - groups |
| ~1.50-1.70 | m | 3H | -CH- groups |

¹³C NMR (Carbon NMR) Data (Predicted, in CDCl₃)

| Chemical Shift (δ , ppm) | Assignment |
|----------------------------------|--|
| ~11-14 | Terminal -CH ₃ |
| ~20-23 | Methyl branches (-CH(CH ₃)-) |
| ~29-33 | -CH ₂ - groups |
| ~35-40 | -CH- groups |
| ~42-45 | -CH ₂ - adjacent to branches |

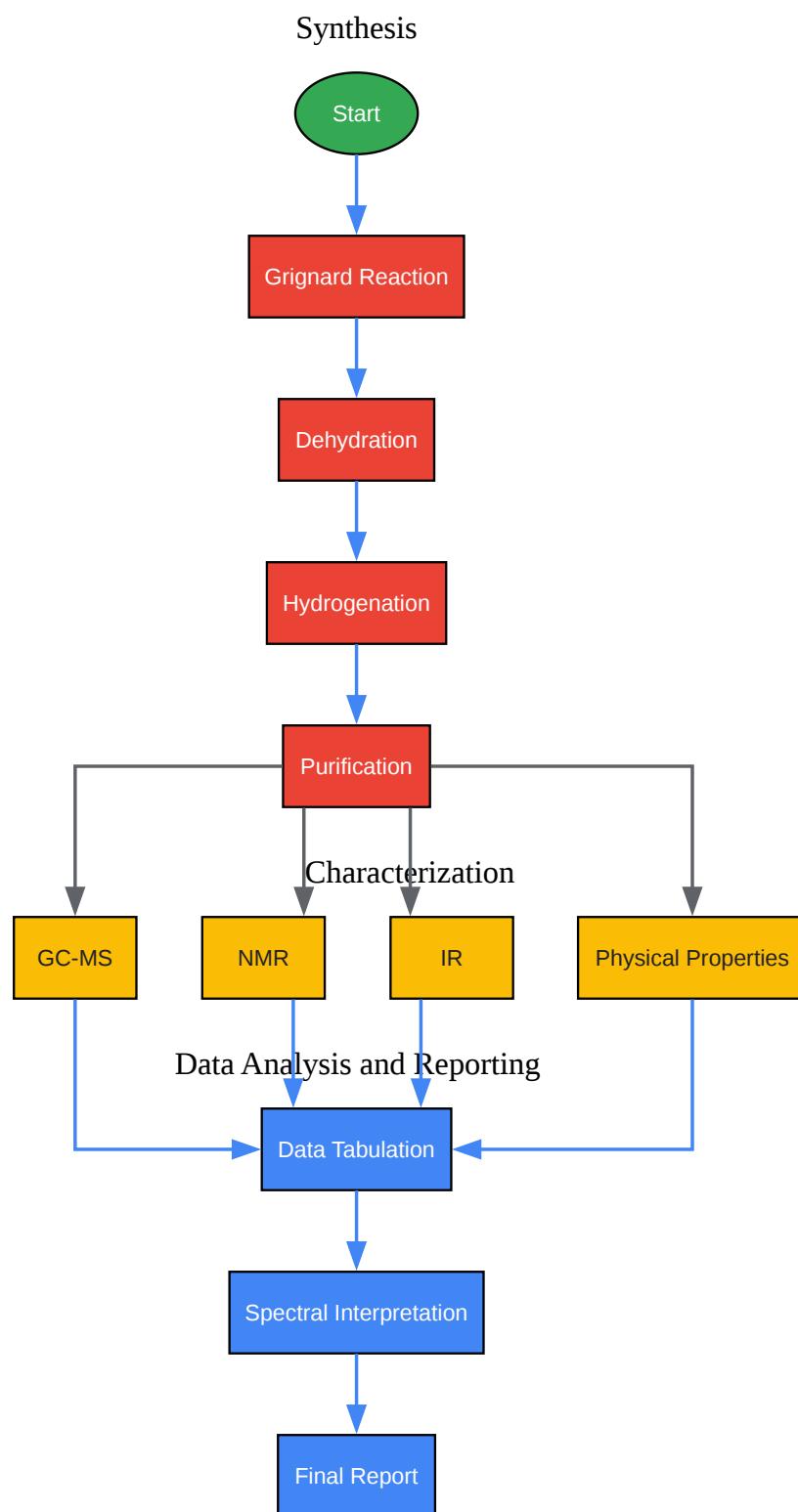
2.2.3. Infrared (IR) Spectroscopy

The IR spectrum of **3,5-dimethyloctane** is characteristic of a saturated alkane, showing C-H stretching and bending vibrations.[18]

| Wavenumber (cm ⁻¹) | Vibration Type |
|--------------------------------|----------------------------------|
| 2960-2850 | C-H stretch (strong) |
| 1465 | -CH ₂ - bend (medium) |
| 1375 | -CH ₃ bend (medium) |

Logical Workflow

The overall process for the synthesis and characterization of **3,5-dimethyloctane** can be summarized in the following workflow diagram.

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Caption: Overall workflow for the synthesis and characterization.

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